molecular formula C7H9ClN2O2S B2659048 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1933652-50-6

3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2659048
CAS RN: 1933652-50-6
M. Wt: 220.67
InChI Key: MWGNNENWKIFKJX-UHFFFAOYSA-N
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Description

3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1933652-50-6 . It has a molecular weight of 220.68 . The IUPAC name for this compound is 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride is 1S/C7H9ClN2O2S/c8-13(11,12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in cross-dehydrogenation reactions to form the C–S bond in the pyrazole ring .


Physical And Chemical Properties Analysis

3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a compound with a molecular weight of 220.68 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Research has shown the utility of sulfonyl chloride derivatives in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study demonstrated the development of a 3-step parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides, highlighting the efficiency of such compounds in synthesizing a range of heterocyclic derivatives with potential medicinal applications (Tucker et al., 2015).

Catalysis and Organic Synthesis

Sulfonyl chlorides, including derivatives similar to 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride, have been used as catalysts in organic synthesis. For example, novel ionic liquids containing sulfonyl chloride groups have been synthesized and employed as efficient, homogeneous, and reusable catalysts for various organic transformations, such as the tandem Knoevenagel–Michael reaction, demonstrating their versatility in synthesizing bioactive molecules (Moosavi-Zare et al., 2013).

Antimicrobial Applications

Sulfonyl chloride derivatives have been synthesized for potential use as antimicrobial agents. One study aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications, showcasing the relevance of sulfonyl chloride derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Safety and Hazards

The safety information available indicates that 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride should be handled with care. It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNNENWKIFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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